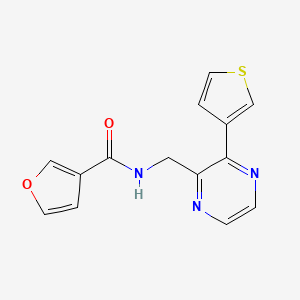
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a pyrazine ring, and a furan ring . Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
1. Supramolecular Effects in Crystal Packing
The study by (Rahmani et al., 2016) investigated compounds similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide, focusing on the influence of aromaticity in furan and thiophene rings on crystal packing. The research highlighted the significance of π-based interactions and hydrogen bond interactions in stabilizing the supramolecular architecture of these compounds.
2. Antimicrobial Activity
A study conducted by (Hamed et al., 2020) synthesized and characterized various heteroaryl pyrazole derivatives, including thiophene and furan analogs. These compounds, when reacted with chitosan to form Schiff bases, exhibited notable antimicrobial activity against a range of bacteria and fungi. This indicates potential applications in antimicrobial treatments.
3. Synthesis of Fused Heterocycles
The work of (Ergun et al., 2014) involved the synthesis of novel thio- and furan-fused heterocycles, a category to which this compound belongs. This research contributes to understanding the synthesis methods and potential applications of such fused heterocycles in various fields of chemistry.
4. Antiviral Activity
Research by (Flefel et al., 2012) explored heterocyclic compounds similar to the subject molecule for their anti-avian influenza virus activity. The study identified several derivatives exhibiting promising antiviral activity, which could be relevant for developing new antiviral agents.
5. Nonlinear Optical Properties
A study by (Ahmad et al., 2021) synthesized derivatives including thiophene-2-carboxamides and analyzed their electronic and nonlinear optical properties. This research is significant for understanding the electronic behavior and potential applications in optical materials.
6. Fungicidal Activity
(Yoshikawa et al., 2011) investigated the structure-activity relationships of various carboxamides, including furan-3-carboxamides, in fungicidal applications. The study contributes to the development of effective fungicides for agricultural use.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit significant anti-tubercular activity . This suggests that the compound may interact with key proteins or enzymes within the Mycobacterium tuberculosis, inhibiting their function and thus limiting the bacteria’s ability to proliferate.
Biochemical Pathways
Given its potential anti-tubercular activity , it may be inferred that the compound could interfere with essential biochemical pathways within Mycobacterium tuberculosis, such as cell wall synthesis or energy metabolism, leading to bacterial death or growth inhibition.
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on human cells, indicating that they are non-toxic . This suggests that the compound may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Given its potential anti-tubercular activity , it can be inferred that the compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(10-1-5-19-8-10)17-7-12-13(16-4-3-15-12)11-2-6-20-9-11/h1-6,8-9H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFGUWIQNDWMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


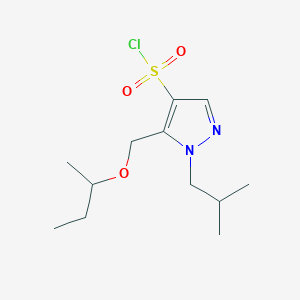
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2904667.png)

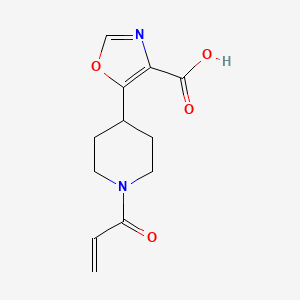
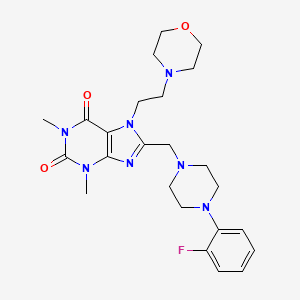
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2904675.png)
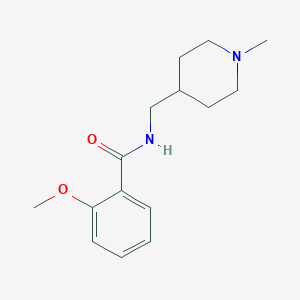
![2-{[(E)-phenylmethylidene]amino}-3-thiophenecarbonitrile](/img/structure/B2904679.png)
![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)
![4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2904681.png)
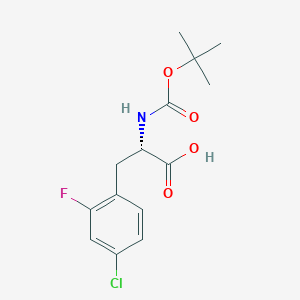
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2904684.png)
